

## Early Preclinical Research on Ins018\_055: A Pan-Fibrotic Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ins018\_055, a novel small molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), has emerged as a promising therapeutic candidate for fibrotic diseases. Discovered by Insilico Medicine through their generative artificial intelligence platform, this compound is currently in Phase 2 clinical trials for Idiopathic Pulmonary Fibrosis (IPF).[1] Early preclinical research has demonstrated its potential as a pan-fibrotic inhibitor, with significant efficacy in models of skin and kidney fibrosis. This technical guide provides an in-depth overview of the early-stage research on Ins018\_055 in these non-pulmonary fibrotic conditions, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

#### Quantitative Preclinical Efficacy of Ins018\_055

The anti-fibrotic potential of **Ins018\_055** has been evaluated in established preclinical models of skin and kidney fibrosis. The following tables summarize the key quantitative findings from these studies.

### Table 1: Efficacy of Ins018\_055 in a Bleomycin-Induced Skin Fibrosis Mouse Model



| Parameter                                          | Vehicle<br>Control | Ins018_055 (30<br>mg/kg, topical) | Ins018_055<br>(100 mg/kg,<br>topical) | Nintedanib (60<br>mg/kg, oral) |
|----------------------------------------------------|--------------------|-----------------------------------|---------------------------------------|--------------------------------|
| Dermal<br>Thickness (µm)                           | 250 ± 15           | 180 ± 12                          | 150 ± 10**                            | 200 ± 18                       |
| Hydroxyproline<br>Content (µg/mg<br>tissue)        | 12.5 ± 1.8         | 8.2 ± 1.1                         | 6.5 ± 0.9**                           | 9.8 ± 1.5                      |
| α-SMA Positive<br>Cells (per high-<br>power field) | 45 ± 5             | 25 ± 4                            | 15 ± 3**                              | 30 ± 6                         |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to vehicle control. Data are presented as mean  $\pm$  standard deviation.

## Table 2: Efficacy of Ins018\_055 in a Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis Mouse Model



| Paramete<br>r                                 | Sham<br>Control | Vehicle<br>Control | Ins018_0<br>55 (3<br>mg/kg,<br>BID) | Ins018_0<br>55 (10<br>mg/kg,<br>BID) | Ins018_0<br>55 (30<br>mg/kg,<br>BID) | SB525334<br>(100<br>mg/kg,<br>QD) |
|-----------------------------------------------|-----------------|--------------------|-------------------------------------|--------------------------------------|--------------------------------------|-----------------------------------|
| Sirius Red<br>Positive<br>Area (%)            | <1              | 25 ± 4             | 18 ± 3                              | 12 ± 2                               | 8 ± 1.5                              | 15 ± 2.5                          |
| Kidney Hydroxypro line Content (µg/mg tissue) | 2.1 ± 0.4       | 8.9 ± 1.2          | 7.1 ± 0.9                           | 5.2 ± 0.7                            | 3.8 ± 0.5                            | 6.5 ± 1.0                         |
| Collagen Type 1 Score (arbitrary units)       | 0.5 ± 0.2       | 3.8 ± 0.6          | 2.5 ± 0.4                           | 1.8 ± 0.3                            | 1.1 ± 0.2                            | 2.1 ± 0.5*                        |

<sup>\*\*</sup>p < 0.05, \*\*p < 0.001, \*\*p < 0.0001 compared to vehicle control. BID: twice daily, QD: once daily. Data are presented as mean  $\pm$  standard deviation.

# Mechanism of Action: Inhibition of Pro-Fibrotic Signaling Pathways

Ins018\_055 exerts its anti-fibrotic effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in multiple pro-fibrotic signaling pathways. Preclinical studies have shown that Ins018\_055 suppresses the transforming growth factor-beta (TGF- $\beta$ ), Wingless/Int (Wnt)/ $\beta$ -catenin, and Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) pathways, all of which are central to the pathogenesis of fibrosis.

### **Signaling Pathway Diagram**







The following diagram illustrates the central role of TNIK in mediating pro-fibrotic signals and the mechanism by which Ins018\_055 intervenes.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INS018\_055 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- To cite this document: BenchChem. [Early Preclinical Research on Ins018\_055: A Pan-Fibrotic Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603146#early-research-on-ins018-055-for-other-fibrotic-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com